molecular formula C20H22ClN3O3S B2822175 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide CAS No. 478030-74-9

1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide

Cat. No. B2822175
CAS RN: 478030-74-9
M. Wt: 419.92
InChI Key: GEEMKJNHGVXCSL-HYARGMPZSA-N
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Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . It contains a sulfonyl group attached to a 4-chlorobenzene ring, and a carbohydrazide group attached to the piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperidine ring provides a cyclic structure, the sulfonyl group could contribute to the polarity of the molecule, and the carbohydrazide group could form hydrogen bonds .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the sulfonyl group can participate in substitution and elimination reactions .

Scientific Research Applications

Synthesis and Spectral Analysis

  • The compound has been utilized in the synthesis of various derivatives, particularly in the field of organic chemistry. For instance, it has been used in the synthesis and spectral analysis of N-substituted derivatives with notable biological activities (Khalid et al., 2016).

Pharmaceutical Applications

  • Its derivatives have been explored for potential pharmaceutical applications. For example, derivatives have shown promising anti-breast cancer activity, demonstrating better activity than some standard drugs (Al-Said et al., 2011).

  • Additionally, certain propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as anticancer agents, highlighting the compound's role in developing new cancer treatments (Rehman et al., 2018).

Biological Activity and Drug Development

  • The compound has been involved in the synthesis of structures characterized for their potential as HIV-1 infection inhibitors, emphasizing its significance in antiviral research (Cheng De-ju, 2015).

  • It has also played a role in the discovery of antimycobacterial spiro-piperidin-4-ones, contributing to the development of new treatments against Mycobacterium tuberculosis (Kumar et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. Material Safety Data Sheets (MSDS) provide information on handling, storage, and emergencies .

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[(E)-(4-methylphenyl)methylideneamino]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S/c1-15-2-4-16(5-3-15)14-22-23-20(25)17-10-12-24(13-11-17)28(26,27)19-8-6-18(21)7-9-19/h2-9,14,17H,10-13H2,1H3,(H,23,25)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEMKJNHGVXCSL-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide

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